molecular formula C8H7BrFNO2 B11757906 D-2-(o-Bromo-p-fluorophenyl)glycine

D-2-(o-Bromo-p-fluorophenyl)glycine

Cat. No.: B11757906
M. Wt: 248.05 g/mol
InChI Key: XPPHZQBPJQGHIS-SSDOTTSWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-2-(o-Bromo-p-fluorophenyl)glycine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and fluorination of phenylglycine derivatives. The reaction conditions often include the use of bromine and fluorine sources in the presence of catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

D-2-(o-Bromo-p-fluorophenyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound .

Scientific Research Applications

D-2-(o-Bromo-p-fluorophenyl)glycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-2-(o-Bromo-p-fluorophenyl)glycine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-2-(o-Bromo-p-fluorophenyl)glycine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique combination of substituents can result in distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid

InChI

InChI=1S/C8H7BrFNO2/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1

InChI Key

XPPHZQBPJQGHIS-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Br)[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(C(=O)O)N

Origin of Product

United States

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